N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(2-pyridinyl)-1H-pyrazole-5-carboxamide is a complex organic compound that features a pyrazole and pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(2-pyridinyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(2-pyridinyl)-1H-pyrazole-5-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(2-pyridinyl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(2-pyridinyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives
- Dihydropyrimidin-2(1H)-ones/thiones
Uniqueness
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(2-pyridinyl)-1H-pyrazole-5-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of pyrazole and pyridine rings, along with the carboxamide group, makes it a versatile compound with diverse applications.
Properties
Molecular Formula |
C16H18N6O |
---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-pyridin-2-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C16H18N6O/c1-11-9-12(2)22(21-11)8-7-18-16(23)15-10-14(19-20-15)13-5-3-4-6-17-13/h3-6,9-10H,7-8H2,1-2H3,(H,18,23)(H,19,20) |
InChI Key |
FJROWSJAEZTSAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC(=NN2)C3=CC=CC=N3)C |
Origin of Product |
United States |
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